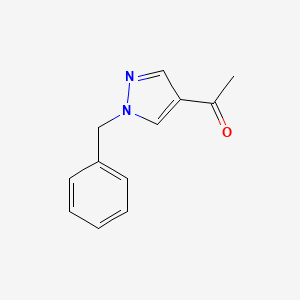

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone

概要

説明

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 of the pyrazole ring and an ethanone group at position 4

準備方法

The synthesis of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone typically involves the following steps:

Synthesis of 1-Benzyl-1H-pyrazole: This can be achieved by the reaction of benzylhydrazine with an appropriate 1,3-dicarbonyl compound under acidic conditions.

Formation of this compound: The 1-Benzyl-1H-pyrazole is then reacted with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine to yield the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

化学反応の分析

Claisen-Schmidt Condensation

The ketone participates in condensation reactions with aromatic aldehydes to form α,β-unsaturated ketones (chalcones):

Example Reaction :

1-(1-Benzyl-1H-pyrazol-4-yl)-ethanone reacts with 1-(4-fluoro-2-hydroxyphenyl)ethanone under basic conditions:

Reaction Conditions

| Reagents | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-(4-Fluoro-2-hydroxyphenyl)ethanone | NaOH | Ethanol | (E)-3-(1-Benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one | 82% |

Applications :

-

The resulting chalcones are intermediates for synthesizing chromen-4-ones (flavonoid analogs) via cyclization with DMSO/I₂ .

Formation of Hydrazones

The ketone reacts with aryl hydrazines to form hydrazone derivatives, which are precursors for heterocyclic systems:

Example Reaction :

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylhydrazine | Methanol, reflux | 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenylmethanimine | 65% |

Mechanism :

-

Nucleophilic attack by hydrazine on the carbonyl carbon, followed by dehydration.

Cyclization Reactions

The compound undergoes cyclization to form fused pyridine or chromenone systems:

Example :

Cyclization of chalcone derivatives (formed via Claisen-Schmidt condensation) with DMSO/I₂ yields 2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-7-fluoro-4H-chromen-4-ones .

Reaction Conditions

| Reagents | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| DMSO, I₂ | 120°C | 5 hrs | 70% |

Reduction to Secondary Alcohols

While direct reduction of the ketone is not explicitly detailed in the provided sources, analogous pyrazole derivatives are reduced to secondary alcohols using NaBH₄ or LiAlH₄. For example:

Hypothetical Reaction :

this compound → 1-(1-Benzyl-1H-pyrazol-4-yl)ethanol

Expected Conditions :

| Reagents | Solvent | Temperature | Source |

|---|---|---|---|

| NaBH₄ | MeOH | 0–25°C |

Substitution at the Benzyl Group

The benzyl group can undergo nucleophilic substitution or hydrogenolysis:

Example :

Catalytic hydrogenation of the benzyl group yields 1-(1H-pyrazol-4-yl)ethanone, though experimental details are not fully documented in the provided sources .

Research Insights

科学的研究の応用

The compound 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone , also known by its CAS number 1188263-60-6, is a versatile small molecule that has garnered interest in various scientific research applications. This article explores its applications across multiple fields, including medicinal chemistry, material science, and biochemistry, while providing comprehensive data tables and insights from verified sources.

Medicinal Chemistry

Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro studies have shown promising results against breast and lung cancer cells.

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Material Science

Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Biochemical Research

Enzyme Inhibition Studies : The compound has been evaluated as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to human health. Its specificity towards certain enzymes makes it a valuable tool for studying metabolic disorders.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Neuroprotective Effects

In a study featured in Neuroscience Letters, researchers explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings revealed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels, suggesting its potential use as a neuroprotective agent.

作用機序

The mechanism of action of 1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate phosphorylation . The pathways involved in its action depend on the specific biological target and the context of its use.

類似化合物との比較

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone can be compared with other similar compounds, such as:

1-Benzyl-1H-pyrazole-4-boronic acid: This compound has a boronic acid group instead of an ethanone group and is used in different applications, such as in Suzuki coupling reactions.

1-Benzyl-1H-pyrazol-4-yl)methylamine: This compound has a methylamine group instead of an ethanone group and is used in the synthesis of various pharmaceuticals.

生物活性

1-(1-Benzyl-1H-pyrazol-4-YL)-ethanone is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₂N₂O. Its structure includes a pyrazole ring, which is pivotal for its biological activity. Below is a summary of its structural characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| SMILES | CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 |

| InChI | InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |

| Molecular Weight | 200.24 g/mol |

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds, including those similar to this compound, were screened against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that these compounds possess notable antibacterial activity, which could be attributed to the presence of the pyrazole moiety .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. Compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer properties of pyrazole derivatives are gaining traction in cancer research. Various studies have reported that these compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, some derivatives have demonstrated efficacy against cancer cell lines by targeting key pathways involved in tumor growth and survival .

Study on Antimicrobial Properties

In a comparative study, this compound was synthesized alongside other pyrazole derivatives and evaluated for its antimicrobial activity. The compound showed significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ampicillin .

Anti-inflammatory Evaluation

A separate investigation focused on the anti-inflammatory effects of pyrazole derivatives revealed that compounds similar to this compound inhibited the production of inflammatory mediators in vitro. These findings suggest a potential role for this compound in treating inflammatory diseases .

特性

IUPAC Name |

1-(1-benzylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-10(15)12-7-13-14(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKBKNYKUSDAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。